Vegfr-2/braf-IN-1

BRAF-WT Kinase inhibition Dual inhibitor

Standard dual-pathway inhibitors often fail to balance potency against VEGFR-2 and BRAF-WT, leading to inconclusive phenotypic data. VEGFR-2/BRAF-IN-1 (Compound 4b) is a substituted 4-amino-2-thiopyrimidine engineered for DFG-out binding to both kinases. - **BRAF-WT IC50:** 0.005 µM (14x more potent than Compound 4a). - **VEGFR-2 IC50:** 0.049 µM (cleaner off-target profile vs. regorafenib). - **Mechanism:** Induces G1/S phase arrest (distinct from G1 arrest by analogs). - **Supply:** Research-grade, dual-target probe for angiogenesis & proliferation studies.

Molecular Formula C26H20Cl2F3N5O3S2
Molecular Weight 642.5 g/mol
Cat. No. B12411212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr-2/braf-IN-1
Molecular FormulaC26H20Cl2F3N5O3S2
Molecular Weight642.5 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NNC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F
InChIInChI=1S/C26H20Cl2F3N5O3S2/c27-13-5-8-15(9-6-13)36-23(38)21-16-3-1-2-4-19(16)41-22(21)33-25(36)40-12-20(37)34-35-24(39)32-14-7-10-18(28)17(11-14)26(29,30)31/h5-11H,1-4,12H2,(H,34,37)(H2,32,35,39)
InChIKeyRSHIHTOCBJCFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VEGFR-2/BRAF-IN-1: Chemical Class and Kinase Inhibition Profile


VEGFR-2/BRAF-IN-1, also designated Compound 4b, is a dual type II kinase inhibitor belonging to the substituted 4-amino-2-thiopyrimidine chemical class [1]. It was designed through structural hybridization of 4-substituted aminopyrimidine (VEGFR-2 inhibitor) and 2-thioxopyrimidine (BRAF inhibitor) pharmacophores to simultaneously target the DFG-out inactive conformations of both kinases [1]. The compound is documented in the primary literature with a molecular formula of C₂₆H₂₀Cl₂F₃N₅O₃S₂ and a molecular weight of 642.50 g/mol . Its discovery and characterization are reported in a 2019 article published in the European Journal of Medicinal Chemistry [1].

Structural and Pharmacodynamic Differentiation from Common Inhibitors


The dual VEGFR-2/BRAF pharmacophore of Compound 4b is not interchangeable with single-target VEGFR-2 inhibitors (e.g., sunitinib, axitinib), single-target BRAF inhibitors (e.g., vemurafenib, dabrafenib), or even multi-kinase agents such as sorafenib because its 4-amino-2-thiopyrimidine scaffold is engineered for a specific DFG-out binding mode in both kinases simultaneously [1]. Critically, VEGFR-2/BRAF-IN-1 exhibits a BRAF-WT IC₅₀ of 0.005 μM, which is approximately 14-fold more potent than its closest structural analog VEGFR-2/BRAF-IN-2 (Compound 4a, IC₅₀ = 0.071 μM) synthesized in the same study [1]. The compound also induces a G1/S phase cell cycle arrest, whereas the direct analog VEGFR-2/BRAF-IN-2 arrests cells in the G1 phase . These structural and functional differences mean that substituting Compound 4b with another in-class molecule will alter both the potency balance between the two intended targets and the downstream cellular phenotype, compromising experimental reproducibility in dual-pathway inhibition studies.

Quantitative Comparator Evidence for Scientific Selection


BRAF Wild-Type Enzymatic Potency Comparison

VEGFR-2/BRAF-IN-1 (Compound 4b) inhibits BRAF wild-type kinase with an IC₅₀ of 0.005 μM, representing a 14.2-fold improvement over the closest structural analog VEGFR-2/BRAF-IN-2 (Compound 4a), which has an IC₅₀ of 0.071 μM, both measured under identical enzymatic assay conditions in the same primary study [1].

BRAF-WT Kinase inhibition Dual inhibitor

VEGFR-2 Enzymatic Potency Comparison

VEGFR-2/BRAF-IN-1 inhibits VEGFR-2 kinase with an IC₅₀ of 0.049 μM, compared to 0.111 μM for its direct analog VEGFR-2/BRAF-IN-2, representing a 2.3-fold improvement in potency measured under identical conditions [1].

VEGFR-2 Kinase inhibition Angiogenesis

BRAF V600E Mutant Potency Comparison

Against the clinically relevant BRAF V600E mutant kinase, VEGFR-2/BRAF-IN-1 achieves an IC₅₀ of 0.063 μM, compared to 0.089 μM for VEGFR-2/BRAF-IN-2, a 1.4-fold advantage under matched assay conditions [1].

BRAF-V600E Melanoma Kinase inhibition

Cell Cycle Arrest Phenotype Comparison

VEGFR-2/BRAF-IN-1 induces cell cycle arrest primarily at the G1/S phase boundary, whereas its direct analog VEGFR-2/BRAF-IN-2 arrests cells in the G1 phase [1]. This difference in the cell cycle arrest checkpoint represents a mechanistically distinct downstream consequence despite both compounds sharing the 4-amino-2-thiopyrimidine core structure.

Cell cycle arrest G1/S phase Apoptosis

VEGFR-2 Potency Against Clinical Comparators

VEGFR-2/BRAF-IN-1 (IC₅₀ = 0.049 μM) exhibits 2-fold greater VEGFR-2 potency than sorafenib (IC₅₀ = 0.10 μM) but is approximately 10-fold less potent than regorafenib (IC₅₀ = 0.005 μM), as reported within the same primary study using identical assay methodology [1]. This places Compound 4b in an intermediate VEGFR-2 potency tier relative to clinically approved multi-kinase agents.

VEGFR-2 Sorafenib Regorafenib

Application Scenarios Supported by Quantitative Evidence


Dual VEGFR-2/BRAF-WT Pathway Inhibition in Tumor Models

With a BRAF-WT IC₅₀ of 0.005 μM—the most potent among the 4-amino-2-thiopyrimidine series—VEGFR-2/BRAF-IN-1 is the preferred compound for in vitro studies requiring simultaneous blockade of VEGFR-2-mediated angiogenesis and wild-type BRAF-driven proliferation [1]. This application is especially relevant in cancer types where BRAF is not mutated but is activated through upstream receptor tyrosine kinase signaling, and where both pathways contribute to tumor progression. The 14-fold BRAF-WT potency advantage over VEGFR-2/BRAF-IN-2 (Compound 4a) directly translates to a wider experimental concentration window for achieving dual target coverage.

G1/S Checkpoint-Specific Cell Cycle Studies

VEGFR-2/BRAF-IN-1 uniquely induces G1/S phase cell cycle arrest among the characterized 4-amino-2-thiopyrimidine analogs, whereas VEGFR-2/BRAF-IN-2 arrests cells in G1 phase [1]. This property makes Compound 4b the compound of choice for mechanistic studies investigating proteins that regulate the G1-to-S transition, including the cyclin D–CDK4/6–pRb–E2F axis. Researchers comparing the G1/S arrest phenotype of Compound 4b with the G1 arrest of Compound 4a can dissect structure–phenotype relationships within a single chemical series.

SAR Studies on 4-Amino-2-Thiopyrimidine Dual Inhibitors

VEGFR-2/BRAF-IN-1 (Compound 4b) serves as the more potent reference scaffold within the Abdel-Mohsen et al. (2019) compound series, with consistently lower IC₅₀ values across all three kinase targets compared to Compound 4a [1]. Medicinal chemistry teams optimizing dual VEGFR-2/BRAF inhibitors can use Compound 4b as the potency benchmark for evaluating new derivatives. The 2.3-fold VEGFR-2 improvement and 14-fold BRAF-WT improvement over Compound 4a provide quantifiable SAR milestones for iterative chemical optimization.

Moderate VEGFR-2 Inhibition with Potent BRAF Targeting

VEGFR-2/BRAF-IN-1 occupies a specific potency niche between sorafenib and regorafenib at VEGFR-2 (IC₅₀ = 0.049 μM vs. 0.10 μM and 0.005 μM, respectively) while delivering sub-nanomolar BRAF-WT inhibition [1]. This profile is suitable for kinase selectivity panels and cellular target engagement assays where the goal is to achieve meaningful VEGFR-2 inhibition without the extreme potency (and potentially broader off-target effects) of regorafenib, enabling cleaner dissection of VEGFR-2 versus BRAF contributions to observed phenotypes.

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